

An In-depth Toxicological Profile of Fipronil (Acaricidal Agent-1)

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the basic toxicological profile of Fipronil, referred to herein as "**Acaricidal agent-1**," for informational and research purposes. All data is compiled from publicly available literature and regulatory summaries.

Executive Summary

Fipronil is a broad-spectrum phenylpyrazole insecticide and acaricide. Its primary mode of action involves the blockage of GABA-gated chloride channels, leading to central nervous system toxicity in invertebrates. While exhibiting selectivity for insects over mammals, Fipronil is not without toxicological concerns for non-target species, including humans. This report outlines the fundamental toxicological endpoints of Fipronil, including acute, sub-chronic, and chronic toxicity, as well as its genotoxicity, carcinogenicity, and effects on reproduction and development.

Chemical and Physical Properties



Property	Value
Chemical Name	(±)-5-amino-1-(2,6-dichloro- α , α , α -trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitrile
CAS Number	120068-37-3
Molecular Formula	C12H4Cl2F6N4OS
Molecular Weight	437.15 g/mol
Appearance	White crystalline solid
Water Solubility	1.9–2.4 mg/L at 20°C

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for Fipronil.

Acute Toxicity

The acute toxicity of Fipronil varies by route of administration and species.

Species	Route	LD ₅₀ / LC ₅₀	Reference
Rat	Oral	97 mg/kg bw	_
Rat	Dermal	>2000 mg/kg bw	
Rat	Inhalation (4h)	0.682 mg/L	
Rabbit	Dermal	354 mg/kg bw	
Mouse	Oral	91 mg/kg bw	
Mallard Duck	Oral	11.3 mg/kg bw	_
Bobwhite Quail	Oral	12.8 mg/kg bw	_

Sub-chronic and Chronic Toxicity & Carcinogenicity

Long-term exposure studies have identified the thyroid gland as a primary target organ in rats.



Species	Duration	Study Type	NOAEL	LOAEL	Key Findings	Referenc e
Rat	90-day	Oral (dietary)	0.5 mg/kg/day	5 mg/kg/day	Increased liver weight, thyroid follicular cell hypertroph y.	
Dog	1-year	Oral (capsule)	0.2 mg/kg/day	2 mg/kg/day	Clinical signs of neurotoxicit y (convulsion s, tremors).	
Rat	2-year	Chronic Toxicity / Carcinogen icity	0.019 mg/kg/day	0.061 mg/kg/day	Increased incidence of thyroid follicular cell tumors (adenomas and carcinomas).	_
Mouse	18-month	Carcinogen icity	0.5 ppm	1.5 ppm	No evidence of carcinogeni city.	-

Genotoxicity

Fipronil has been evaluated in a range of in vitro and in vivo genotoxicity assays.



Assay Type	System	Result	Reference
Ames Test	S. typhimurium	Negative	
Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative	
Unscheduled DNA Synthesis	Rat hepatocytes	Negative	-
In vivo Micronucleus Test	Mouse bone marrow	Negative	-

Reproductive and Developmental Toxicity

Species	Study Type	NOAEL	LOAEL	Key Findings	Reference	
Rat	Two- generation Reproduction	0.56 mg/kg/day (parental)	5.8 mg/kg/day (parental)	Decreased pup viability and body weight at the highest dose.		
Rat	Development al	2.5 mg/kg/day	20 mg/kg/day	Maternal toxicity and decreased fetal weight at the highest dose. No teratogenic effects.		
Rabbit	Development al	0.2 mg/kg/day	1 mg/kg/day	Maternal toxicity (decreased body weight gain). No development al effects.		



Experimental Protocols

This section details the methodologies for key toxicological assessments.

Protocol: Acute Oral Toxicity (Rat) - OECD 425

- Test System: Wistar rats, young adults (8-12 weeks old), both sexes.
- Housing: Housed individually in standard laboratory conditions with a 12-hour light/dark cycle. Food and water were provided ad libitum, with fasting overnight before dosing.
- Dose Administration: Fipronil, dissolved in a suitable vehicle (e.g., corn oil), was administered by oral gavage. The Up-and-Down Procedure was used, starting with a dose just below the estimated LD₅₀.
- Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, including tremors and convulsions), and body weight changes.
 Observations were made frequently on the day of dosing and at least daily thereafter for 14 days.
- Pathology: A gross necropsy was performed on all animals at the end of the observation period.
- Data Analysis: The LD50 was calculated using the maximum likelihood method.

Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study (Rat) - OECD 453

- Test System: Fischer 344 rats (50 per sex per group).
- Dose Administration: Fipronil was administered in the diet at concentrations of 0, 0.5, 1.5, and 30 ppm for 24 months.
- In-life Monitoring:
 - Clinical Observations: Conducted daily for signs of toxicity.

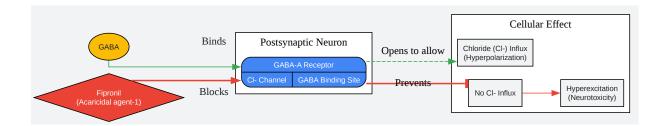


- Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
- Ophthalmology: Examined prior to the study and at termination.
- Hematology and Clinical Chemistry: Blood samples were collected at 6, 12, 18, and 24
 months for analysis of parameters including red/white blood cell counts, hemoglobin, and
 liver/kidney function markers.
- Urinalysis: Conducted at the same intervals as blood collection.
- Terminal Procedures:
 - Necropsy: A full gross necropsy was performed on all animals.
 - Organ Weights: Key organs (liver, kidneys, brain, thyroids) were weighed.
 - Histopathology: A comprehensive set of tissues from all animals in the control and highdose groups, as well as all gross lesions, were examined microscopically. Tissues from the low- and mid-dose groups were examined as necessary.
- Data Analysis: Statistical analysis was performed to identify dose-related effects on survival, body weight, clinical pathology parameters, and tumor incidence.

Visualizations: Pathways and Workflows Mode of Action: GABA Receptor Antagonism

Fipronil's primary mechanism of toxicity involves the disruption of the central nervous system by blocking GABA-gated chloride channels.





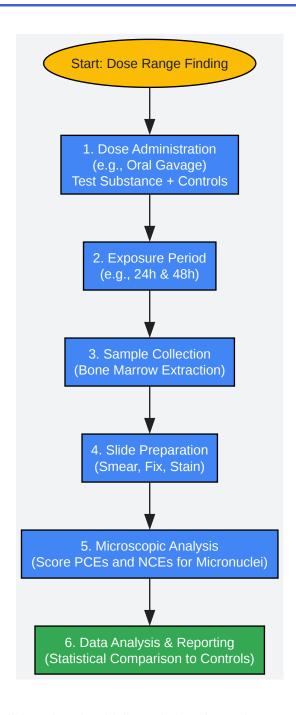
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Caption: Fipronil blocks the GABA-A receptor's chloride channel, preventing hyperpolarization and causing neurotoxicity.

Experimental Workflow: In Vivo Micronucleus Assay

This workflow outlines the key steps in assessing the genotoxic potential of a substance in vivo.





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Caption: Workflow for the OECD 474 in vivo mammalian erythrocyte micronucleus test.

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